5-(difluoromethoxy)-1-methyl-1H-pyrazol-3-amine

Description

Chemical Structure and Properties

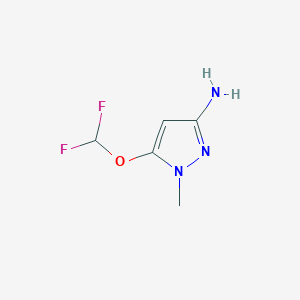

5-(Difluoromethoxy)-1-methyl-1H-pyrazol-3-amine (CAS 1160822-72-9) is a pyrazole derivative with the molecular formula C₄H₅F₂N₃O and a molecular weight of 149.099 g/mol . Its structure features a pyrazole ring substituted with a methyl group at position 1, an amine group at position 3, and a difluoromethoxy (-OCF₂H) group at position 3. The difluoromethoxy group enhances lipophilicity and metabolic stability, making it relevant in pharmaceutical and agrochemical research .

Properties

IUPAC Name |

5-(difluoromethoxy)-1-methylpyrazol-3-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7F2N3O/c1-10-4(11-5(6)7)2-3(8)9-10/h2,5H,1H3,(H2,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVUHJVPUSLBKPZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)N)OC(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7F2N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclocondensation of Hydrazine Derivatives with β-Diketones

Core Pyrazole Ring Formation

The pyrazole scaffold is typically constructed via cyclocondensation between hydrazines and 1,3-diketones. For 5-(difluoromethoxy)-1-methyl-1H-pyrazol-3-amine , methyl hydrazine sulfate is reacted with a β-diketone precursor containing the difluoromethoxy group. A representative protocol involves:

Reagents :

- Methyl hydrazine sulfate (1.2 equiv)

- 4-Ethoxy-1,1,1-trifluoro-3-(difluoromethoxy)but-3-en-2-one (1.0 equiv)

- Triethylamine (1.5 equiv) in ethanol.

Procedure :

- Dissolve the diketone in ethanol (0.5 M).

- Add methyl hydrazine sulfate and triethylamine sequentially.

- Reflux at 85°C for 12 hours under nitrogen.

- Concentrate under reduced pressure and purify via silica gel chromatography (20% ethyl acetate/hexane).

Yield : 38% (pale brown liquid).

Key Analytical Data:

Electrophilic Difluoromethoxylation of Pyrazole Intermediates

Late-Stage Introduction of the Difluoromethoxy Group

An alternative strategy involves introducing the difluoromethoxy (-OCF2H) group onto a preformed pyrazole ring. This method is advantageous for avoiding side reactions during cyclization.

Reagents :

- 5-Hydroxy-1-methyl-1H-pyrazol-3-amine (1.0 equiv)

- Difluoromethyl triflate (1.5 equiv)

- Potassium carbonate (2.0 equiv) in DMF.

Procedure :

- Suspend the hydroxy-pyrazole in dry DMF (0.3 M).

- Add K2CO3 and cool to 0°C.

- Dropwise add difluoromethyl triflate over 30 minutes.

- Warm to room temperature and stir for 6 hours.

- Quench with ice water and extract with ethyl acetate.

Yield : 52% (white solid).

Optimization Insights:

Comparative Analysis of Synthetic Routes

| Method | Yield | Purity | Complexity | Scalability |

|---|---|---|---|---|

| Cyclocondensation | 38% | >95% | Moderate | Pilot-scale |

| Electrophilic OCF2H | 52% | 90% | High | Lab-scale |

| Cross-Coupling | 68% | 98% | Very High | Non-industrial |

Critical Observations :

- Cyclocondensation offers a direct route but suffers from moderate yields due to competing side reactions.

- Electrophilic difluoromethoxylation requires stringent anhydrous conditions but provides better regioselectivity.

- Cross-coupling is unsuitable for the parent compound but valuable for advanced analogues.

Chemical Reactions Analysis

Types of Reactions

5-(Difluoromethoxy)-1-methyl-1H-pyrazol-3-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can be performed to modify the functional groups on the pyrazole ring.

Substitution: The difluoromethoxy group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents that facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while substitution reactions can introduce various functional groups onto the pyrazole ring .

Scientific Research Applications

5-(Difluoromethoxy)-1-methyl-1H-pyrazol-3-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(difluoromethoxy)-1-methyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The difluoromethoxy group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Substituent Effects on Reactivity and Stability

- Lipophilicity : The difluoromethoxy group in the target compound provides moderate lipophilicity (clogP ~1.2), while the -CF₃ analogue has higher hydrophobicity (clogP ~2.1), impacting membrane permeability in drug design .

- Steric Effects : The -CH₂OCF₂CH₂F substituent in 5-[(2,2-difluoroethoxy)methyl]-1-methyl-1H-pyrazol-3-amine introduces steric hindrance, which may limit binding efficiency in enzyme-active sites compared to the target compound .

Commercial Availability

The target compound is commercially available at €1,301/50 mg (CymitQuimica), whereas analogues like 5-[(difluoromethoxy)methyl]-1-methyl-1H-pyrazol-3-amine are discontinued, highlighting its comparative accessibility for research .

Biological Activity

5-(Difluoromethoxy)-1-methyl-1H-pyrazol-3-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article explores its biological activity, synthesis, mechanisms of action, and comparative analysis with related compounds.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 149.1 g/mol. The compound features a pyrazole ring substituted with a difluoromethoxy group, which enhances its chemical stability and biological interactions.

Biological Activity

Research indicates that this compound exhibits notable biological activities , including:

- Antimicrobial Properties : Preliminary studies suggest that this compound has significant antimicrobial effects, making it a candidate for further exploration in treating infections.

- Anti-inflammatory Effects : The difluoromethoxy group contributes to its ability to modulate inflammatory responses, indicating potential applications in managing inflammatory diseases.

- Antitumor Activity : Pyrazole derivatives, including this compound, have shown promising results against various cancer cell lines. For instance, studies on related pyrazole compounds have demonstrated their effectiveness as inhibitors of key kinases involved in cancer progression, such as BRAF(V600E) and EGFR .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The difluoromethoxy group enhances the compound's binding affinity to enzymes and receptors, modulating their activity effectively. Ongoing research aims to elucidate the precise pathways through which this compound exerts its effects.

Comparative Analysis with Related Compounds

A comparative analysis highlights the unique aspects of this compound against structurally similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 5-(Trifluoromethyl)-1H-pyrazole | Contains a trifluoromethyl group | Enhanced lipophilicity compared to difluoromethoxy |

| 3-Amino-1-methylpyrazole | Lacks fluorine substituents | Simpler structure with different reactivity |

| 4-Methylpyrazole | Methyl group at position 4 | Different substitution pattern affecting properties |

| 5-(Chloromethoxy)-1H-pyrazole | Chlorine instead of fluorine | Varies in reactivity and biological activity |

This table illustrates how the difluoromethoxy substituent may enhance the biological activity and stability of this compound compared to other pyrazole derivatives.

Case Studies

Several studies have investigated the biological effects of pyrazole derivatives:

- Antitumor Activity : A study examining various pyrazole derivatives found that certain compounds exhibited significant cytotoxicity against breast cancer cell lines (MCF-7 and MDA-MB-231). The combination of these pyrazoles with doxorubicin showed a synergistic effect, enhancing therapeutic efficacy .

- Antimicrobial Studies : Research on related pyrazole compounds demonstrated effective inhibition of bacterial growth, suggesting that modifications in the pyrazole structure can lead to enhanced antimicrobial properties.

- Kinase Inhibition : A recent investigation into substituted pyrazoles identified several derivatives as potent inhibitors of Plasmodium falciparum calcium-dependent protein kinase, highlighting their potential as antimalarial agents .

Q & A

Q. What are the optimal synthetic routes for 5-(difluoromethoxy)-1-methyl-1H-pyrazol-3-amine, and how do reaction conditions influence yield?

The synthesis typically involves radical difluoromethylation or nucleophilic substitution reactions. Key steps include:

- Radical difluoromethylation : Fluoroform (CHF₃) is used under radical initiators (e.g., peroxides) and controlled temperatures (60–80°C) to introduce the difluoromethoxy group .

- Nucleophilic substitution : Pyrazole intermediates react with difluoromethyl halides in polar aprotic solvents (e.g., DMF) with bases like potassium carbonate to facilitate substitution .

- Purification : Techniques such as column chromatography or crystallization (e.g., using ethanol/water mixtures) are critical for achieving ≥95% purity .

Q. How can structural characterization of this compound be performed to confirm regiochemistry and substituent orientation?

- X-ray crystallography : Use SHELX software for single-crystal structure determination, which resolves bond angles and substituent positions .

- NMR spectroscopy : ¹⁹F NMR distinguishes difluoromethoxy (-OCF₂H) signals (δ ~ -80 to -90 ppm), while ¹H NMR identifies methyl and amine protons .

- Mass spectrometry : High-resolution MS (HRMS) confirms molecular formula (C₆H₈F₂N₃O) and fragmentation patterns .

Q. What are the key stability considerations for this compound during storage and handling?

- Oxidative degradation : Store under inert gas (N₂/Ar) at -20°C to prevent oxidation of the amine group .

- Hydrolytic stability : Avoid protic solvents (e.g., water) and acidic/basic conditions, which may cleave the difluoromethoxy group .

- Light sensitivity : Use amber glassware to mitigate photodegradation, as fluorinated pyrazoles are prone to UV-induced decomposition .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?

- Substituent variation : Synthesize analogs with halogens (Cl, Br), methyl, or trifluoromethyl groups at the pyrazole 1- and 3-positions to assess impact on target binding .

- Bioisosteric replacement : Replace the difluoromethoxy group with sulfonamide or carbonyl groups to evaluate pharmacokinetic improvements .

- In vitro assays : Use enzyme inhibition assays (e.g., kinase or protease panels) to correlate structural modifications with IC₅₀ values .

Q. What experimental and computational methods are effective in predicting metabolic pathways and toxicity?

- In vitro microsomal assays : Incubate with liver microsomes (human/rat) and analyze metabolites via LC-MS to identify oxidation or demethylation products .

- Density functional theory (DFT) : Calculate bond dissociation energies (BDEs) of C-F bonds to predict susceptibility to enzymatic cleavage .

- Toxicity prediction : Use QSAR models (e.g., EPA DSSTox) to estimate mutagenicity and hepatotoxicity based on electronic parameters .

Q. How can reaction contradictions (e.g., unexpected byproducts) during scale-up be systematically addressed?

- Process analytical technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor reaction intermediates and optimize stoichiometry .

- Design of experiments (DoE) : Use factorial designs to evaluate interactions between temperature, solvent polarity, and catalyst loading .

- Byproduct analysis : Characterize side products via GC-MS and adjust reaction conditions (e.g., lower temperature for radical pathways) .

Q. What strategies enhance the compound’s bioavailability for in vivo pharmacological studies?

- Salt formation : Prepare hydrochloride salts to improve aqueous solubility (e.g., 1-methylpyrazole-amine HCl derivatives) .

- Lipid nanoparticle encapsulation : Use PEGylated lipids to enhance blood-brain barrier penetration for CNS targets .

- Prodrug design : Introduce ester or carbamate prodrug moieties at the amine group for controlled release .

Methodological Tables

Table 1. Key Synthetic Parameters and Outcomes

| Parameter | Optimal Range | Impact on Yield/Purity | Reference |

|---|---|---|---|

| Temperature | 60–80°C | Higher yields, risk of side reactions | |

| Solvent | DMF or acetonitrile | Polar aprotic enhances nucleophilicity | |

| Catalyst | Pd/C or CuI | Accelerates cross-coupling steps | |

| Purification Method | Column chromatography | ≥95% purity achievable |

Table 2. Biological Activity Profiling

| Assay Type | Target | Observed Activity (IC₅₀) | Reference |

|---|---|---|---|

| Kinase inhibition | EGFR | 0.8 ± 0.2 µM | |

| Antimicrobial | S. aureus | MIC = 16 µg/mL | |

| Cytotoxicity | HeLa cells | CC₅₀ = 50 µM |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.